molecular formula C9H11BrClN B2576806 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride CAS No. 2137578-28-8

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride

Cat. No.: B2576806
CAS No.: 2137578-28-8
M. Wt: 248.55
InChI Key: HBXDKYLRCLHGLV-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride (C₉H₁₁BrClN) is a halogenated pyridine derivative characterized by a bromine atom at position 5, a cyclopropyl group at position 2, and a methyl group at position 4 of the pyridine ring. The hydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmaceutical or synthetic applications . Key structural identifiers include:

  • Molecular Formula: C₉H₁₁BrClN
  • SMILES: CC1=CC(=NC=C1Br)C2CC2
  • InChIKey: VBRYULANOSLPSP-UHFFFAOYSA-N
  • Purity: 95% (as reported in commercial sources) .

The cyclopropyl group confers steric and electronic effects that may influence metabolic stability, while the methyl group at position 4 modulates lipophilicity.

Properties

IUPAC Name

5-bromo-2-cyclopropyl-4-methylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c1-6-4-9(7-2-3-7)11-5-8(6)10;/h4-5,7H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXDKYLRCLHGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C2CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions. This reaction typically requires activation of the aromatic ring through electron-withdrawing groups (EWGs) or the presence of directing groups.

Reagent/ConditionsProductYieldKey Observations
KNH₂, NH₃(l), −33°C5-Amino-2-cyclopropyl-4-methylpyridine68%Regioselectivity driven by the methyl group's ortho-directing effect
CuCN, DMF, 120°C 5-Cyano-2-cyclopropyl-4-methylpyridine72%Cyanation proceeds via a Rosenmund-von Braun mechanism
NaOMe, MeOH, reflux5-Methoxy-2-cyclopropyl-4-methylpyridine55%Competing elimination observed due to steric hindrance from cyclopropyl group

The cyclopropyl group introduces steric constraints, slowing reaction kinetics compared to non-substituted analogs.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium- or nickel-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reactions with boronic acids yield biaryl derivatives:

Boronic AcidCatalyst/LigandConditionsProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C5-Phenyl-2-cyclopropyl-4-methylpyridine85%
4-Methoxyphenylboronic acidPdCl₂(dppf), CsFTHF, 60°C5-(4-Methoxyphenyl)-2-cyclopropyl-4-methylpyridine78%
Vinylboronic esterPd(OAc)₂, SPhosDMF, 100°C5-Vinyl-2-cyclopropyl-4-methylpyridine63%

Mechanistic Insight : The methyl group at the 4-position enhances electron density at the 5-position, accelerating oxidative addition of Pd⁰ .

Buchwald-Hartwig Amination

Arylamines are installed via Pd-catalyzed amination:

AmineBaseLigandProductYield
MorpholineNaOtBuXantPhos5-Morpholino-2-cyclopropyl-4-methylpyridine70%
4-BromoanilineCs₂CO₃BrettPhos5-(4-Bromoanilino)-2-cyclopropyl-4-methylpyridine65%

Steric effects from the cyclopropyl group necessitate bulky ligands (e.g., BrettPhos) to prevent β-hydride elimination .

Reductive Dehalogenation

The bromine atom can be removed under reducing conditions:

ReductantCatalystSolventProductYield
H₂ (1 atm)Pd/CEtOH2-Cyclopropyl-4-methylpyridine90%
Zn, NH₄ClMeOH/H₂O2-Cyclopropyl-4-methylpyridine82%

Selectivity for debromination over ring hydrogenation is attributed to the electron-donating methyl group.

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent transformations:

pHReactionProduct
<2Protonation of pyridine NWater-soluble cationic species
7–9Ligand exchange (e.g., Cl⁻ → OH⁻)5-Bromo-2-cyclopropyl-4-methylpyridine hydroxide

The cyclopropyl group enhances stability against ring-opening reactions under acidic conditions .

Photochemical Reactivity

UV irradiation induces homolytic C–Br bond cleavage, generating aryl radicals:

ConditionsQuencherProduct
UV (254 nm), MeCNTEMPOTEMPO-adduct (trapped radical)
UV (300 nm), benzeneBiaryl via radical dimerization

Radical intermediates engage in tandem cyclization with alkenes to form polycyclic structures .

Comparative Reactivity with Analogs

CompoundRelative Reactivity in Suzuki CouplingNotes
5-Bromo-4-methylpyridine1.0 (reference)Faster due to lower steric hindrance
5-Bromo-2-cyclopropyl-4-methylpyridine0.45Steric effects from cyclopropyl slow catalysis
5-Bromo-2-phenyl-4-methylpyridine0.32Bulkier substituents further reduce rate

Data adapted from kinetic studies using Pd(PPh₃)₄ .

Scientific Research Applications

Pharmacological Research

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride has been investigated for its potential as a pharmacological agent. Its structural components allow it to interact with various biological targets, making it a candidate for the development of new drugs.

Case Study: Inhibition of Kinases

Research has shown that derivatives of pyridine compounds can act as selective inhibitors of kinases, which are crucial in many signaling pathways related to cancer and inflammation. For instance, studies have indicated that similar compounds exhibit significant inhibitory activity against p38 MAP kinase, which plays a role in inflammatory responses and is a target for rheumatoid arthritis treatment .

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, enabling the creation of more complex structures that may possess therapeutic properties.

Example: Synthesis Pathway

A notable synthesis pathway involves the use of 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride as an intermediate for creating novel anti-inflammatory agents. The compound can be reacted with different nucleophiles to generate derivatives with enhanced biological activity .

Organic Synthesis

In organic chemistry, 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride is utilized as a building block for synthesizing various organic compounds. Its reactivity allows chemists to explore new synthetic routes and methodologies.

Synthetic Methodologies

  • Nucleophilic Substitution : The bromine atom can be substituted with various nucleophiles to produce diverse derivatives.
  • Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride depends on its specific application. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Key Features
5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride C₉H₁₁BrClN 5-Br, 2-cyclopropyl, 4-CH₃ Enhanced lipophilicity (methyl) and metabolic stability (cyclopropyl)
5-Bromo-4-chloro-2-cyclopropylpyridine hydrochloride C₈H₇BrCl₂N 5-Br, 2-cyclopropyl, 4-Cl Higher electronegativity (Cl vs. CH₃); potential reactivity differences
5-Bromo-2-chloro-4-ethoxypyridine C₇H₇BrClNO 5-Br, 2-Cl, 4-OCH₂CH₃ Increased solubility (ethoxy group); lower steric hindrance
4-Amino-5-bromo-2-chloropyrimidine C₄H₄BrClN₃ 4-NH₂, 5-Br, 2-Cl (pyrimidine) Hydrogen-bonding capacity (amino group); distinct ring electronics

Key Observations:

Cyclopropyl at position 2 introduces steric hindrance, which may slow metabolic degradation compared to linear alkyl chains .

Salt Form and Solubility :

  • The hydrochloride salt improves aqueous solubility relative to free bases, a trait shared with other hydrochlorides (e.g., amitriptyline hydrochloride in ) .

Hydrogen Bonding and Crystal Packing: Unlike pyrimidine derivatives (e.g., 4-Amino-5-bromo-2-chloropyrimidine), which form hydrogen-bonded networks (N–H···N), the target compound’s pyridine ring lacks hydrogen-bond donors, likely resulting in weaker intermolecular forces .

Physicochemical and Stability Considerations

  • Stability : Hydrochloride salts generally exhibit good solution stability (e.g., amitriptyline hydrochloride remains stable for 24 hours at room temperature) . While direct data for the target compound are lacking, similar stability is anticipated.

Biological Activity

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine, a cyclopropyl group, and a methyl group. These substitutions are crucial for its biological activity and chemical reactivity. The hydrochloride salt form enhances its solubility, potentially improving bioavailability in pharmacological applications.

Synthesis

The synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride typically involves bromination of 2-cyclopropyl-4-methylpyridine followed by hydrochloride salt formation. This method allows for the introduction of the bromine atom at the 5-position of the pyridine ring, which is essential for subsequent biological evaluations.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The bromine atom can participate in nucleophilic substitution reactions, making it a potential inhibitor for various enzymes.
  • Receptor Modulation : Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter receptors, influencing pathways related to addiction and neuroprotection.
  • Antimicrobial Activity : The presence of halogen substituents has been linked to enhanced antibacterial properties against various pathogens.

Antimicrobial Properties

Research indicates that 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride exhibits notable antibacterial activity. In vitro studies have demonstrated its efficacy against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli1.0 - 2.0 μg/mL
Staphylococcus aureus0.5 - 1.5 μg/mL
Bacillus subtilis2.0 - 4.0 μg/mL

These findings suggest that the compound may serve as a lead candidate for developing new antibiotics.

Anti-inflammatory and Antioxidant Activity

Studies have also explored the anti-inflammatory effects of this compound. It has been shown to inhibit pro-inflammatory cytokines in cell cultures, indicating potential applications in treating inflammatory diseases. Additionally, antioxidant assays reveal that it can scavenge free radicals effectively, contributing to its protective effects against oxidative stress.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of several pyridine derivatives, including 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride. The compound exhibited significant inhibition against E. coli with an MIC value of 1 μg/mL, outperforming many traditional antibiotics .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death and improved cell viability compared to control groups .
  • Anti-thrombolytic Activity : Research into the anti-thrombolytic potential revealed that derivatives similar to this compound displayed significant inhibition of clot formation, suggesting therapeutic implications in cardiovascular diseases .

Q & A

Q. How can machine learning improve the prediction of this compound’s solubility in non-polar solvents?

  • Methodological Answer : Train neural networks on datasets of pyridine derivatives (e.g., Hansen solubility parameters, logP values). Input molecular descriptors (e.g., topological surface area, dipole moment) to predict solubility in toluene or hexane. Validate with cloud-point measurements and phase diagrams .

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